4-chloro-2-nitro-N-propylbenzamide
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Overview
Description
4-Chloro-2-nitro-N-propylbenzamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . It is a solid at room temperature and is used in various research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by alkylation using propylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-Chloro-2-nitro-N-propylbenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine atom with a methoxy group.
Scientific Research Applications
4-Chloro-2-nitro-N-propylbenzamide is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The exact pathways and targets depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
4-Chloro-2-nitro-N-propylbenzamide can be compared with other similar compounds such as:
- 2-Chloro-4-nitro-N-propylbenzamide
- 4-Chloro-2-nitro-N-phenylbenzenesulfonamide
- 4-Chloro-N-cyclopropyl-2-nitroaniline
- 2-Chloro-4-nitro-N-(2-phenylethyl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
4-chloro-2-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSULIHUASPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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